molecular formula C20H25N3O2 B4326496 1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE

1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE

Cat. No.: B4326496
M. Wt: 339.4 g/mol
InChI Key: UBTFVOPLRPZHNQ-UHFFFAOYSA-N
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Description

1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that features a unique structure combining adamantyl and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE typically involves the condensation of 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde in the presence of a condensing agent such as potassium hydroxide (KOH) . This reaction leads to the formation of the desired heterocyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: The compound’s stability and reactivity make it useful in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The adamantyl group provides a rigid framework that can interact with biological molecules, while the pyridine and oxadiazole moieties can participate in various chemical reactions. These interactions can affect cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is unique due to its combination of adamantyl, pyridine, and oxadiazole moieties. This unique structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[2-(1-adamantyl)-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13(24)23-19(2,25-18(22-23)17-3-5-21-6-4-17)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTFVOPLRPZHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=NC=C2)(C)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 2
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 4
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 5
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Reactant of Route 6
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(PYRIDIN-4-YL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE

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